3-(4-Ethylphenyl)pyridine
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Overview
Description
3-(4-Ethylphenyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a 4-ethylphenyl group at the third position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)pyridine can be achieved through various methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and phenyl derivatives.
Scientific Research Applications
3-(4-Ethylphenyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine: The parent compound, known for its basicity and wide range of applications.
4-Ethylpyridine: A similar compound with an ethyl group directly attached to the pyridine ring.
Phenylpyridine: A compound with a phenyl group attached to the pyridine ring.
Uniqueness: 3-(4-Ethylphenyl)pyridine is unique due to the presence of both a pyridine ring and a 4-ethylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler pyridine derivatives .
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-(4-ethylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h3-10H,2H2,1H3 |
InChI Key |
YXSXEOMUGYPWNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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